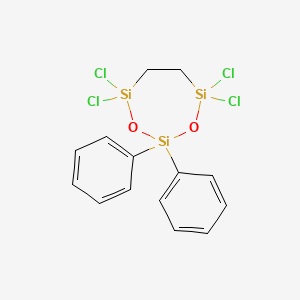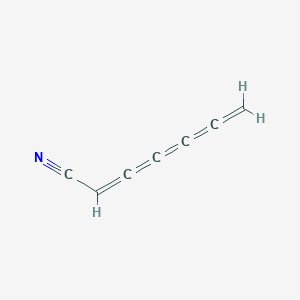
Hepta-2,3,4,5,6-pentaenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-2,3,4,5,6-pentaenenitrile is an organic compound with the molecular formula C₇H₃N. It is characterized by a linear arrangement of seven carbon atoms, five of which are part of conjugated double bonds, and a nitrile group at one end. This unique structure imparts distinct chemical properties and reactivity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,3,4,5,6-pentaenenitrile typically involves the use of alkyne and nitrile precursors. One common method is the palladium-catalyzed coupling reaction between a terminal alkyne and a nitrile compound. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-2,3,4,5,6-pentaenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives, various substituted alkenes
Wissenschaftliche Forschungsanwendungen
Hepta-2,3,4,5,6-pentaenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of hepta-2,3,4,5,6-pentaenenitrile involves its interaction with various molecular targets. The conjugated double bonds and nitrile group allow it to participate in electron transfer reactions and form complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hepta-2,3,4,5,6-pentaenenitrile can be compared with other similar compounds, such as:
Hexa-2,3,4,5-tetraenenitrile: This compound has one fewer carbon and double bond, resulting in different reactivity and properties.
Octa-2,3,4,5,6,7-hexaenenitrile: With an additional carbon and double bond, this compound exhibits enhanced conjugation and stability.
Penta-2,3,4-trienenitrile: This compound has a shorter conjugated system, affecting its electronic properties and reactivity
This compound stands out due to its unique combination of conjugated double bonds and a nitrile group, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918530-27-5 |
|---|---|
Molekularformel |
C7H3N |
Molekulargewicht |
101.10 g/mol |
InChI |
InChI=1S/C7H3N/c1-2-3-4-5-6-7-8/h6H,1H2 |
InChI-Schlüssel |
JMCMKXXMTWVJGC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C=C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
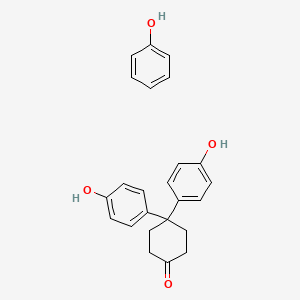
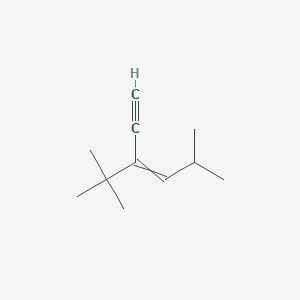
![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
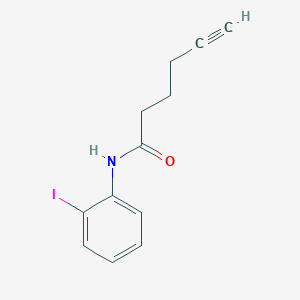


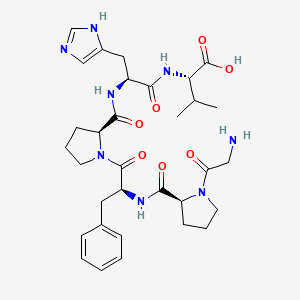
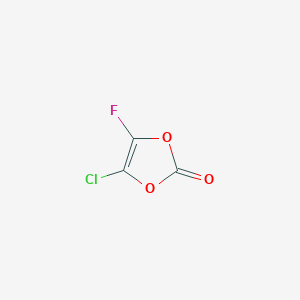
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
